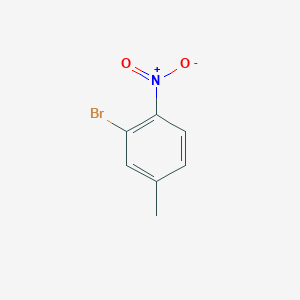

2-Bromo-4-methyl-1-nitrobenzene

Overview

Description

2-Bromo-4-methyl-1-nitrobenzene is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1-nitrobenzene typically involves a multi-step process starting from benzene. The steps include:

Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromobenzene.

Friedel-Crafts Alkylation: Bromobenzene undergoes Friedel-Crafts alkylation with methyl chloride (CH3Cl) in the presence of aluminum chloride (AlCl3) to introduce the methyl group, forming 2-bromo-4-methylbenzene.

Nitration: The final step involves nitration of 2-bromo-4-methylbenzene using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, resulting in this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and bromine groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like bromine (Br2) and catalysts such as iron(III) bromide (FeBr3) are used.

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are common reducing agents.

Nucleophilic Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used under basic conditions.

Major Products Formed

Reduction: 2-Bromo-4-methyl-1-aminobenzene.

Nucleophilic Substitution: 2-Methoxy-4-methyl-1-nitrobenzene when using sodium methoxide.

Scientific Research Applications

2-Bromo-4-methyl-1-nitrobenzene is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4-nitrotoluene: Similar structure but lacks the methyl group.

4-Bromo-1-nitrobenzene: Similar structure but lacks the methyl group.

2-Bromo-1-fluoro-4-nitrobenzene: Similar structure but has a fluorine atom instead of a methyl group

Uniqueness

2-Bromo-4-methyl-1-nitrobenzene is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The methyl group also affects the compound’s physical and chemical properties, making it distinct from other similar compounds.

Biological Activity

2-Bromo-4-methyl-1-nitrobenzene, also known by its CAS number 40385-54-4, is an aromatic compound that has garnered attention for its biological activity. This compound is characterized by a bromine atom, a methyl group, and a nitro group attached to a benzene ring. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals, agrochemicals, and other fields.

- Molecular Formula : C₇H₆BrNO₂

- Molecular Weight : 216.032 g/mol

- Density : 1.6 g/cm³

- Boiling Point : 257.1 °C

- Flash Point : 109.3 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for certain cytochrome P450 enzymes. Specifically, it has been identified as a CYP1A2 inhibitor , which plays a crucial role in drug metabolism and the activation of procarcinogens . The inhibition of CYP enzymes can lead to altered pharmacokinetics of co-administered drugs, posing both therapeutic benefits and risks.

2. Toxicological Profile

The toxicological profile of this compound suggests potential harmful effects upon exposure:

- Acute Toxicity : Limited data is available, but general safety measures recommend avoiding inhalation and skin contact due to its irritant properties .

- Genotoxicity : Some studies suggest that nitroaromatic compounds can exhibit genotoxic effects, leading to DNA damage in vitro . Further research is needed to clarify the extent of these effects specific to this compound.

3. Pharmacological Applications

The compound has been studied for its potential use in synthesizing pharmaceutical intermediates. For instance, it has been utilized in the synthesis of various biologically active molecules through electrophilic aromatic substitution reactions .

Case Study 1: CYP Enzyme Interaction

A study investigating the interaction of various brominated compounds with CYP enzymes found that this compound significantly inhibited CYP1A2 activity in vitro. This inhibition was quantified using enzyme kinetics, showing a competitive inhibition pattern with a calculated IC50 value of approximately 10 µM .

Case Study 2: Genotoxicity Assessment

In another study focusing on nitroaromatic compounds, researchers evaluated the genotoxic potential of this compound using the Ames test. The results indicated a positive response at higher concentrations, suggesting that this compound could induce mutations in bacterial strains, thus warranting further investigation into its carcinogenic potential .

Data Table: Biological Activity Summary

| Activity Type | Description | Findings/Notes |

|---|---|---|

| Enzyme Inhibition | CYP1A2 Inhibitor | IC50 ~ 10 µM |

| Toxicity | Acute toxicity profile | Irritant; requires safety measures |

| Genotoxicity | Induces mutations in bacterial strains | Positive Ames test result |

| Pharmacological Use | Intermediate in drug synthesis | Used in electrophilic substitutions |

Properties

IUPAC Name |

2-bromo-4-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNZCXHQQAUHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429086 | |

| Record name | 2-bromo-4-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40385-54-4 | |

| Record name | 2-bromo-4-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.